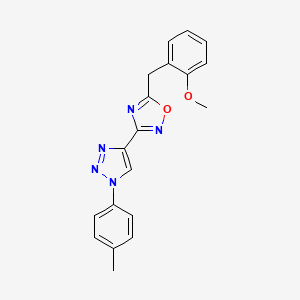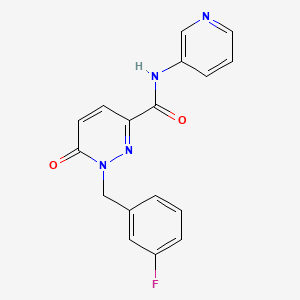![molecular formula C18H16ClN3O2 B2606143 N-(3-fluorophenyl)-1-[3-(4-methylphenoxy)pyrazin-2-yl]piperidine-3-carboxamide CAS No. 1030126-02-3](/img/structure/B2606143.png)
N-(3-fluorophenyl)-1-[3-(4-methylphenoxy)pyrazin-2-yl]piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-1-[3-(4-methylphenoxy)pyrazin-2-yl]piperidine-3-carboxamide, also known as compound X, is a synthetic compound that has been studied for its potential therapeutic applications.
科学的研究の応用
Selective Kinase Inhibition
One application involves the development of selective kinase inhibitors, as seen in the discovery of substituted carboxamides that act as potent and selective Met kinase inhibitors. These compounds, by improving enzyme potency and aqueous solubility, demonstrated significant tumor stasis in Met-dependent human gastric carcinoma models following oral administration, indicating their potential in cancer therapy (Schroeder et al., 2009).
Radiotracer Development
Another application is in the synthesis of radiotracers for positron emission tomography (PET) imaging. Nucleophilic displacement of bromide in the pyrazole ring with fluoride has been demonstrated, leading to the development of compounds like [18F]NIDA-42033, a potential radiotracer for studying CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).
Antitubercular and Antibacterial Activities
The synthesis of carboxamide derivatives has also been explored for their antitubercular and antibacterial properties. Novel derivatives have shown more potent activities than reference drugs like Pyrazinamide and Streptomycin, indicating their potential as new treatment options for tuberculosis and bacterial infections (Bodige et al., 2020).
Cancer Treatment
Compounds structurally related to N-(3-fluorophenyl)-1-[3-(4-methylphenoxy)pyrazin-2-yl]piperidine-3-carboxamide have been investigated for their potential in treating cancer. For example, inhibitors of Aurora A kinase, which may be useful in treating cancer, have been developed, highlighting the role of such compounds in oncological research (ヘンリー,ジェームズ, 2006).
Antitumor Activity
Furthermore, the design and synthesis of pyrazole derivatives have been linked to significant antitumor activity, demonstrating the chemical framework's potential in developing new anticancer agents. Some derivatives exhibited potent activity against several tumor cells, underscoring the therapeutic potential of such compounds (Naito et al., 2005).
特性
IUPAC Name |
N-(3-chlorophenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-2-16-21-15-9-4-3-8-14(15)18(22-16)24-11-17(23)20-13-7-5-6-12(19)10-13/h3-10H,2,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHVZGNLDQJNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

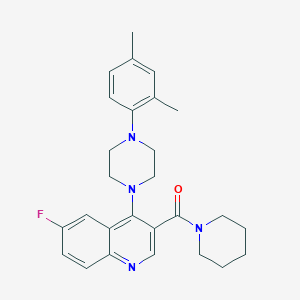
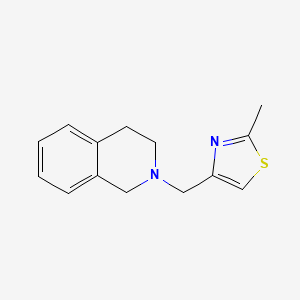

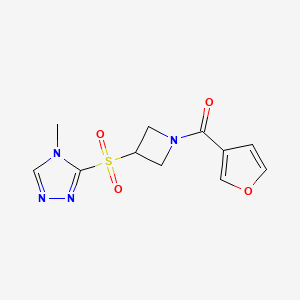
![6,7-dihydro-4H-furo[3,4-c]pyran-1,3-dione](/img/structure/B2606068.png)
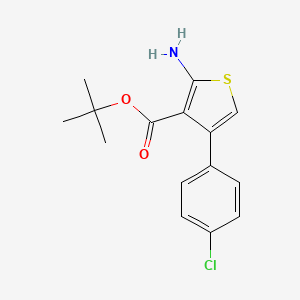
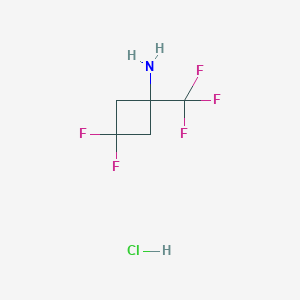
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2606072.png)
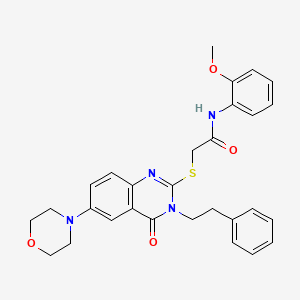

![Lithium;pyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2606077.png)

